molecular formula C11H26O3Si B8065748 (5,5,5-triethoxypentyl)silane

(5,5,5-triethoxypentyl)silane

Cat. No.: B8065748
M. Wt: 234.41 g/mol
InChI Key: SWWRWMCCKQKCSH-UHFFFAOYSA-N
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Description

(5,5,5-triethoxypentyl)silane: is an organosilicon compound with the molecular formula C11H26O3Si . It is a silane derivative, characterized by the presence of three ethoxy groups attached to a silicon atom, which is further bonded to a pentyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: (5,5,5-triethoxypentyl)silane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum-based catalysts such as platinum-divinyltetramethyldisiloxane complex. The reaction conditions include moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The reaction is carried out under controlled conditions to optimize the efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (5,5,5-triethoxypentyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (5,5,5-triethoxypentyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between inorganic materials and organic polymers .

Biology: In biological research, this compound is used in the modification of surfaces to create biocompatible coatings. These coatings are essential in the development of biomedical devices and implants .

Medicine: The compound is explored for its potential in drug delivery systems. Its ability to form stable bonds with various functional groups makes it suitable for designing targeted drug delivery vehicles .

Industry: this compound is widely used in the production of coatings, adhesives, and sealants. Its unique properties enhance the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (5,5,5-triethoxypentyl)silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms. This property is utilized in surface modification and the creation of functionalized materials. The molecular targets include hydroxyl groups on surfaces, which react with the ethoxy groups to form siloxane bonds .

Comparison with Similar Compounds

  • Pentyltriethoxysilane
  • Amyltriethoxysilane
  • Phenyltriethoxysilane

Comparison: (5,5,5-triethoxypentyl)silane is unique due to its specific structure, which provides distinct reactivity and stability. Compared to pentyltriethoxysilane and amyltriethoxysilane, it offers better performance in surface modification applications. Phenyltriethoxysilane, on the other hand, has different applications due to the presence of a phenyl group, which imparts different chemical properties .

Properties

IUPAC Name

5,5,5-triethoxypentylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O3Si/c1-4-12-11(13-5-2,14-6-3)9-7-8-10-15/h4-10H2,1-3,15H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWRWMCCKQKCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCC[SiH3])(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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